

An In-depth Technical Guide to Tiapamil Hydrochloride: A Calcium Channel Blocker

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Compound of Interest

Compound Name: *Tiapamil Hydrochloride*

Cat. No.: *B1262033*

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This technical guide provides a comprehensive overview of **Tiapamil Hydrochloride**, a calcium channel blocker with noteworthy antianginal and antiarrhythmic properties. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, pharmacokinetics, and key experimental findings related to Tiapamil.

Introduction

Tiapamil Hydrochloride, with the chemical name N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,1,3,3-tetraoxide hydrochloride, is a derivative of homoveratrylamine and a member of the phenylalkylamine class of calcium channel blockers.[1][2] While structurally similar to verapamil, tiapamil exhibits a distinct pharmacological profile, notably a reduced negative inotropic effect at therapeutic concentrations.[3] Although it has been extensively studied and has shown promise in treating conditions like angina pectoris, cardiac arrhythmias, and hypertension, it has never been commercially marketed.[4][5] This guide synthesizes the available scientific literature to present a detailed technical resource on this compound.

Chemical and Physical Properties[4][6][7][8]

Property	Value
IUPAC Name	2-(3,4-Dimethoxyphenyl)-2-(3-([2-(3,4-dimethoxyphenyl)ethyl]methylamino)propyl)-1 λ 6,3 λ 6-dithiane-1,1,3,3-tetrone
Other Names	Dimeditiapramine; Ro 11-1781
CAS Number	57010-31-8 (Tiapamil), 57010-32-9 (Tiapamil Hydrochloride)
Molecular Formula	C ₂₆ H ₃₇ NO ₈ S ₂
Molar Mass	555.70 g·mol ⁻¹

Mechanism of Action

Tiapamil functions as a calcium antagonist by blocking the influx of calcium ions through the slow L-type calcium channels in cell membranes.^[4] This action is central to its effects on both vascular smooth muscle and cardiac muscle.^[1]

Vascular Smooth Muscle Effects

In vascular smooth muscle, the influx of extracellular calcium is a primary trigger for contraction. By inhibiting this influx, particularly in response to depolarization, tiapamil induces vasodilation. This leads to a reduction in total peripheral vascular resistance and a decrease in blood pressure.^[3] Experimental evidence demonstrates that tiapamil inhibits calcium-induced contractions in a concentration-dependent manner in isolated, potassium-depolarized preparations of various arteries.^{[1][3]} This inhibitory effect can be overcome by increasing the extracellular calcium concentration, indicating a competitive antagonism at the calcium channel.^[1]

Cardiac Muscle Effects

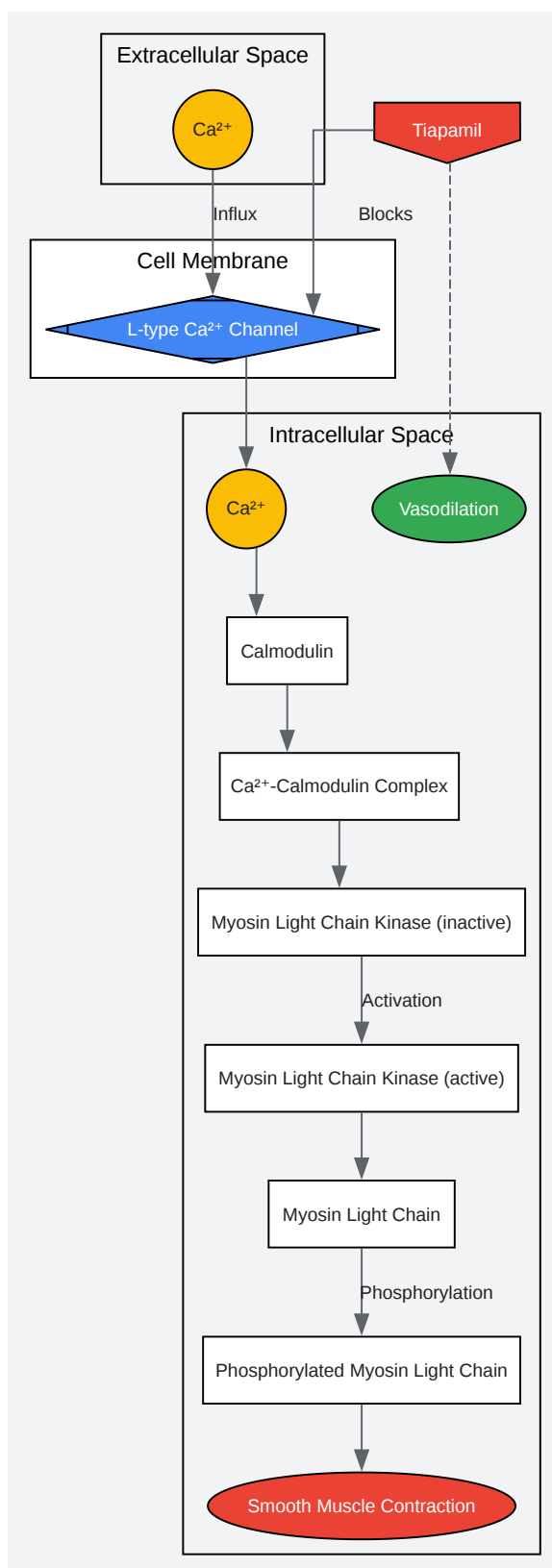
In cardiac muscle, the influx of calcium through slow channels is crucial for the plateau phase of the action potential and for excitation-contraction coupling. Tiapamil's blockade of these channels results in several key effects:

- Negative Chronotropy: A decrease in heart rate.^[1]

- Negative Dromotropy: A slowing of atrioventricular (AV) nodal conduction.[9]
- Negative Inotropy: A reduction in myocardial contractility.[1]

However, a distinguishing feature of tiapamil is its relatively weaker negative inotropic effect compared to verapamil, especially at therapeutic doses.[3] It has been noted to have some preference for coronary vascular smooth muscle over other arterial beds and cardiac muscle.
[1]

The following diagram illustrates the proposed signaling pathway for Tiapamil's action on vascular smooth muscle.



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Caption: Signaling pathway of Tiapamil in vascular smooth muscle.

Pharmacokinetics

The pharmacokinetic profile of tiapamil has been investigated in healthy volunteers and patients with liver cirrhosis.[\[10\]](#)

Pharmacokinetic Parameters of Tiapamil in Healthy Volunteers[\[10\]](#)

Parameter	Mean Value	Unit
Steady-state Volume of Distribution	101	L
Nonrenal Clearance	750	mL/min
Renal Clearance	195	mL/min
Terminal Disposition Half-life	1.7	h
Urinary Recovery (unchanged drug)	21.4	% of dose
Urinary Recovery (desmethyl-tiapamil)	0.8	% of dose

In patients with hepatic cirrhosis, the steady-state volume of distribution and the terminal disposition half-life were significantly increased to 171 L and 3.5 h, respectively.[\[10\]](#) This is attributed to decreased plasma protein binding.[\[10\]](#)

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Assessment of Calcium Antagonistic Activity in Isolated Arteries[\[1\]](#)

Objective: To determine the calcium antagonistic activity of tiapamil in isolated arterial preparations.

Protocol:

- **Tissue Preparation:** Isolate rat renal arteries, dog coronary arteries, or rabbit main pulmonary arteries.
- **Depolarization:** Depolarize the arterial preparations using a high potassium solution to inactivate voltage-gated sodium channels and open voltage-gated calcium channels.
- **Induction of Contraction:** Induce contractions by adding calcium chloride to the bath in a cumulative manner.
- **Tiapamil Administration:** In separate experiments, pre-incubate the preparations with varying concentrations of tiapamil before the addition of calcium chloride.
- **Data Acquisition:** Record the isometric tension of the arterial rings to measure the contractile response.
- **Analysis:** Compare the concentration-response curves for calcium-induced contractions in the presence and absence of tiapamil to determine its inhibitory effect.

Measurement of ^{45}Ca Influx in Vascular Smooth Muscle Cells[1]

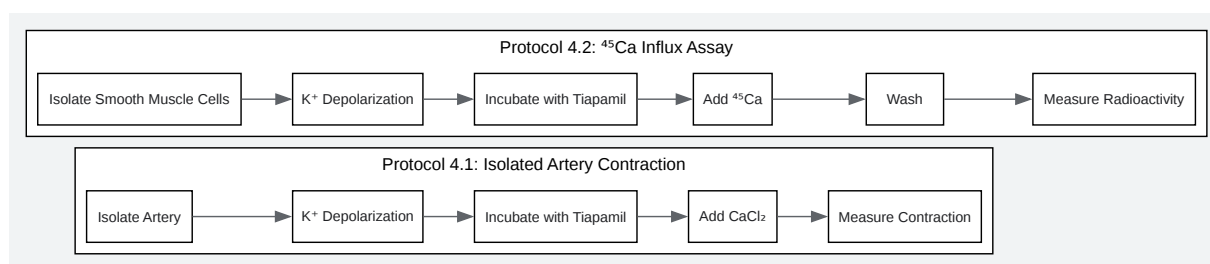
Objective: To directly measure the effect of tiapamil on calcium influx into vascular smooth muscle cells.

Protocol:

- **Cell Preparation:** Use isolated vascular smooth muscle cells from the rabbit main pulmonary artery.
- **Depolarization:** Depolarize the cells with a high potassium solution.
- **Tiapamil Incubation:** Incubate the depolarized cells with or without tiapamil.
- **^{45}Ca Exposure:** Expose the cells to a solution containing radioactive ^{45}Ca for a defined period.

- **Washing:** Rapidly wash the cells with a cold, calcium-free solution to remove extracellular ^{45}Ca .
- **Lysis and Scintillation Counting:** Lyse the cells and measure the intracellular ^{45}Ca radioactivity using a liquid scintillation counter.
- **Analysis:** Compare the amount of ^{45}Ca influx in tiapamil-treated cells to control cells.

The following diagram illustrates the general workflow for these in vitro experiments.



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Caption: Experimental workflows for in vitro assessment of Tiapamil.

Clinical and Preclinical Findings

Hemodynamic Effects in Patients with Acute Myocardial Infarction[11]

A double-blind, randomized controlled trial in patients with acute myocardial infarction demonstrated that intravenous administration of tiapamil resulted in significant hemodynamic changes compared to a control group.

Hemodynamic Effects of Tiapamil in Acute Myocardial Infarction Patients[11]

Parameter	Before Tiapamil (Mean \pm SD)	After Tiapamil (Mean \pm SD)	Unit
Heart Rate	83 \pm 20	74 \pm 19	beats/min
Arterial Pressure	128 \pm 22 / 87 \pm 14	118 \pm 16 / 74 \pm 11	mm Hg
Rate-Pressure Product	10,695 \pm 3492	8800 \pm 2550	units
Systemic Vascular Resistance	1732 \pm 351	1400 \pm 350	dynes·sec·cm ⁻⁵
Stroke Volume Index	34.7 \pm 12.1	41.6 \pm 12.0	mL/m ²
Left Ventricular Ejection Fraction	50.1 \pm 14.8	56.4 \pm 17.4	%

Antianginal Effects[12][13]

Clinical trials in patients with exertional angina have shown that tiapamil can increase exercise tolerance and improve symptoms.[12][13] In one study, exercise myocardial imaging with Thallium-201 indicated an increase in regional myocardial perfusion following tiapamil treatment.[12]

Electrophysiological Effects[14]

In patients undergoing right heart catheterization, intravenous tiapamil was found to prolong the P-R interval, primarily due to an increase in the A-H interval, indicating a direct effect on the AV node.[14]

Electrophysiological Effects of Intravenous Tiapamil[14]

Parameter	Before Tiapamil (Mean \pm SD)	After Tiapamil (Mean \pm SD)	Unit
P-R Interval	153 \pm 36	168 \pm 49	ms
A-H Interval	88 \pm 19	97 \pm 23	ms

Conclusion

Tiapamil Hydrochloride is a potent calcium channel blocker with well-documented effects on the cardiovascular system. Its mechanism of action, centered on the blockade of L-type calcium channels, leads to vasodilation, and negative chronotropic, and dromotropic effects. While it also possesses negative inotropic properties, these appear to be less pronounced than those of verapamil. The quantitative data from both preclinical and clinical studies underscore its potential therapeutic applications in angina, arrhythmias, and hypertension. The detailed experimental protocols provided in this guide offer a foundation for further research into the pharmacological properties of this and similar compounds. Although not commercially available, the study of tiapamil provides valuable insights into the structure-activity relationships and therapeutic potential of phenylalkylamine calcium channel blockers.

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